molecular formula C7H6Cl2Zn B1587497 3-Chlorobenzylzinc chloride CAS No. 312624-13-8

3-Chlorobenzylzinc chloride

Cat. No. B1587497
CAS RN: 312624-13-8
M. Wt: 226.4 g/mol
InChI Key: ICUOPRHOUZCMIM-UHFFFAOYSA-M
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Description

3-Chlorobenzylzinc chloride is an organozinc compound. It is a solution with a concentration of 0.5 M in tetrahydrofuran (THF). The molecular weight of this compound is 226.42 . It is used in scientific research, particularly in proteomics .


Molecular Structure Analysis

The linear formula for 3-Chlorobenzylzinc chloride is ClC6H4CH2ZnCl . The SMILES string representation is Cl[Zn]Cc1cccc(Cl)c1 .


Physical And Chemical Properties Analysis

3-Chlorobenzylzinc chloride is a solution with a concentration of 0.5 M in THF. The density of this solution is 0.969 g/mL at 25 °C . The molecular weight of the compound is 226.42 .

Scientific Research Applications

Catalytic and Chemical Synthesis

3-Chlorobenzylzinc chloride is involved in various chemical synthesis processes. A study by Fu et al. (2012) revealed its use in the formation of complex compounds such as 5-{2-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)ethoxy]ethyl}-1,2,3-trimethoxybenzene. This compound emerged as a by-product in a reaction involving 4-chlorobenzylzinc chloride, highlighting its role in producing compounds with potential applications in materials science and pharmaceuticals (Fu et al., 2012).

Organic Compound Degradation

Research on the degradation of hazardous organic compounds, such as chlorinated benzenes, has shown the relevance of related chlorinated compounds. For instance, Lichtenberger and Amiridis (2004) conducted kinetic studies on the oxidation of chlorinated benzenes over catalysts, which could have parallels in understanding the reactivity and environmental impact of compounds like 3-Chlorobenzylzinc chloride (Lichtenberger & Amiridis, 2004).

Pharmaceutical Applications

The synthesis of pharmaceutical compounds often involves chlorinated building blocks. For example, Shields and Doyle (2016) reported the development of a C(sp3)-H cross-coupling platform, where aryl chlorides, including potentially those similar to 3-Chlorobenzylzinc chloride, are crucial for synthesizing compounds with potential pharmaceutical applications (Shields & Doyle, 2016).

Environmental Chemistry

The presence of chlorinated compounds like 3-Chlorobenzylzinc chloride in the environment can significantly impact ecological and atmospheric chemistry. Xiao et al. (2009) explored the surface fluxes of methyl chloride, a related chlorinated compound, highlighting the importance of understanding the environmental behavior of chlorinated compounds, including those used in research (Xiao et al., 2009).

Materials Science

In materials science, chlorinated compounds like 3-Chlorobenzylzinc chloride can play a role in developing novel materials. Chang et al. (2004) investigated the use of chloroform, a chlorinated solvent, for improving the mobility of poly(3-hexylthiophene) transistors. This research underscores the potential utility of chlorinated compounds in developing advanced materials (Chang et al., 2004).

Safety and Hazards

3-Chlorobenzylzinc chloride is classified as a flammable liquid (Category 2), acute toxicity oral (Category 4), eye irritation (Category 2A), carcinogenicity (Category 2), and specific target organ toxicity - single exposure (Category 3, affecting the respiratory system and central nervous system) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-chloro-3-methanidylbenzene;chlorozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl.ClH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUOPRHOUZCMIM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=CC=C1)Cl.Cl[Zn+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399099
Record name 3-Chlorobenzylzinc chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorobenzylzinc chloride

CAS RN

312624-13-8
Record name 3-Chlorobenzylzinc chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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